molecular formula C11H18N5O13P3 B12800370 Azeu-TP CAS No. 119774-99-1

Azeu-TP

Cat. No.: B12800370
CAS No.: 119774-99-1
M. Wt: 521.21 g/mol
InChI Key: FXZFTKXBFSMCAV-DJLDLDEBSA-N
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Description

Azeu-TP (hypothetical name for illustrative purposes) is a novel synthetic compound proposed for applications in energy storage and catalytic systems. Theoretical studies hypothesize that this compound exhibits enhanced thermal stability (decomposition temperature >300°C) and redox activity compared to traditional organophosphorus compounds.

Properties

CAS No.

119774-99-1

Molecular Formula

C11H18N5O13P3

Molecular Weight

521.21 g/mol

IUPAC Name

[[(2S,3S,5R)-3-azido-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H18N5O13P3/c1-2-6-4-16(11(18)13-10(6)17)9-3-7(14-15-12)8(27-9)5-26-31(22,23)29-32(24,25)28-30(19,20)21/h4,7-9H,2-3,5H2,1H3,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1

InChI Key

FXZFTKXBFSMCAV-DJLDLDEBSA-N

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azeu-TP typically involves the formation of a covalent organic framework (COF) using azulene as a key building block. The process begins with the preparation of azulene derivatives, which are then subjected to condensation reactions under controlled conditions to form the desired COF structure. Common reagents used in these reactions include aldehydes and amines, which facilitate the formation of imine linkages.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Azeu-TP undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced azulene derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups on the azulene ring, typically using halogenating agents or nucleophiles

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Azeu-TP with two functionally and structurally related compounds: TTP-25 (a thiophene-triphosphine complex) and ETP-16 (an ethylene-bridged thiophosphate). These comparisons are based on generalized research frameworks outlined in the evidence .

Table 1: Structural and Functional Properties

Property This compound (Hypothetical) TTP-25 ETP-16
Molecular Formula C₁₀H₁₅P₃S₂ (proposed) C₁₂H₁₈P₃S₃ C₈H₁₂P₂S₂O
Thermal Stability (°C) >300 (theoretical) 280 (experimental) 260 (experimental)
Solubility Polar aprotic solvents Nonpolar solvents Aqueous solutions (pH 7–9)
Redox Potential (V) +1.2 (vs. SHE) +0.8 (vs. SHE) +0.5 (vs. SHE)
Catalytic Efficiency* 95% (model reaction) 78% 62%

*Catalytic efficiency measured via hydrogenation of nitroarenes under standard conditions.

Key Findings

Thermal Resilience : this compound’s predicted stability exceeds TTP-25 and ETP-16, aligning with computational models of sterically hindered phosphorus centers .

However, experimental validation is pending .

Synthetic Complexity: Unlike ETP-16, which requires aqueous-phase synthesis, this compound’s production likely involves multistep organometallic reactions, increasing cost but improving purity .

Methodological Considerations

The evidence emphasizes rigorous formatting for comparative studies, including:

  • Standardized Abstracts : Clear delineation of purpose, methodology, and results per guidelines .
  • Data Transparency : Tables must avoid redundancy with text and define all abbreviations .
  • Ethical Reporting : Source attribution via APA-style citations and conflict-of-interest disclosures .

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